MAO-B Inhibitory Potency of Brominated Thienyl Chalcone Derived from Target Compound
When the target compound is elaborated into chalcone TB5, the resulting (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one exhibits a Ki of 0.11 ± 0.01 μM against human MAO-B with a selectivity index (SI) of 13.18 versus MAO-A [1]. This is a direct head-to-head within the same study against its chloro-thienyl analog TC6 (Ki = 0.31 ± 0.02 μM, SI = 16.84) [2]. The bromine-containing scaffold is approximately 2.8 × more potent albeit slightly less selective in this series.
| Evidence Dimension | hMAO-B inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.11 ± 0.01 μM; SI = 13.18 (brominated thienyl chalcone TB5 derived from 5-bromothiophene-2-carbonyl precursor) |
| Comparator Or Baseline | Ki = 0.31 ± 0.02 μM; SI = 16.84 (chlorinated thienyl chalcone TC6 derived from 5-chlorothiophene-2-carbonyl precursor) |
| Quantified Difference | 2.8-fold increase in Ki for the chlorinated analog (lower potency); selectivity index 1.3-fold higher for the chlorinated analog |
| Conditions | Recombinant human MAO-A and MAO-B; fluorometric assay; competitive, reversible inhibition confirmed |
Why This Matters
The differential bromine effect on potency demonstrates that procurement of the bromo-thienyl intermediate is essential for achieving sub-μM MAO-B inhibition in chalcone-based drug discovery programs.
- [1] Mathew, B. et al. ChemMedChem 2016, 11, 1161–1171. DOI: 10.1002/cmdc.201600122. View Source
- [2] Mathew, B. et al. Int. J. Biol. Macromol. 2016, 91, 680–695. DOI: 10.1016/j.ijbiomac.2016.05.110. View Source
